molecular formula C13H19N3O2 B594634 tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate CAS No. 1346808-81-8

tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B594634
CAS No.: 1346808-81-8
M. Wt: 249.314
InChI Key: GUYWJUSKLIGOJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially registered under Chemical Abstracts Service number 1346808-81-8, providing unambiguous identification within chemical databases. The molecular formula C₁₃H₁₉N₃O₂ reflects a molecular weight of 249.31 grams per mole, establishing the fundamental composition parameters for this bicyclic carboxylate ester.

The IUPAC nomenclature systematically describes the structural components through hierarchical naming conventions. The core pyrido[3,4-d]pyrimidine designation indicates the fusion pattern between pyridine and pyrimidine rings, where the [3,4-d] notation specifies the precise connectivity points between the two heterocyclic systems. The "dihydro" prefix at positions 5 and 6 denotes partial saturation within the bicyclic framework, while the 7(8H) positioning indicates the location of the carboxylate substitution with associated hydrogen at position 8.

The tert-butyl carboxylate functionality represents a common protecting group strategy in organic synthesis, where the bulky tertiary butyl group provides steric hindrance that influences both chemical reactivity and molecular conformation. The methyl substituent at position 2 of the pyrimidine ring introduces additional structural complexity and potential for regioselective modifications. According to established chemical databases, this compound demonstrates high purity specifications of at least 95%, indicating successful synthetic methodologies for its preparation.

Molecular Topology and Ring System Analysis

The molecular topology of this compound encompasses a sophisticated bicyclic architecture that integrates distinct heterocyclic motifs within a unified structural framework. The pyrido[3,4-d]pyrimidine core represents a fusion between a six-membered pyridine ring and a six-membered pyrimidine ring, sharing a common edge that creates a ten-membered bicyclic system. This ring fusion pattern distinguishes it from other pyridopyrimidine isomers such as pyrido[2,3-d]pyrimidines and pyrido[4,3-d]pyrimidines, each exhibiting distinct connectivity patterns and consequently different chemical properties.

The partial saturation at positions 5 and 6 introduces conformational flexibility that significantly impacts the overall molecular geometry. Unlike the fully aromatic pyrido[3,4-d]pyrimidine parent structure, which maintains planarity across both rings, the dihydro modification creates a puckered conformation in the saturated portion. This structural feature has profound implications for molecular recognition, binding affinity, and pharmacological activity, as demonstrated in related kinase inhibitor studies where conformational constraints directly influence target selectivity.

The carboxylate functionality at position 7 extends from the bicyclic core through a nitrogen atom, creating an exocyclic substitution pattern that affects both electronic distribution and steric accessibility. The tert-butyl ester group adopts a preferred conformation that minimizes steric clashes while maintaining the ester carbonyl in a position suitable for potential hydrolysis or further chemical transformation. This positioning also influences the overall molecular dipole moment and hydrogen bonding capabilities, factors that are crucial for understanding solubility and membrane permeability characteristics.

Structural Component Ring Position Chemical Environment Topological Significance
Pyridine nitrogen Position 1 Aromatic heterocycle Primary ring fusion point
Pyrimidine nitrogens Positions 3, 4 Aromatic heterocycle Secondary fusion and substitution sites
Dihydro carbons Positions 5, 6 Saturated aliphatic Conformational flexibility region
Carboxylate nitrogen Position 7 Tertiary amine Functional group attachment point
Methyl substituent Position 2 Aromatic carbon Electronic modulation site

Stereochemical Considerations in Dihydropyrido[3,4-d]pyrimidine Systems

The stereochemical analysis of this compound reveals several critical factors that influence three-dimensional molecular architecture and dynamic behavior. The presence of the dihydro functionality at positions 5 and 6 introduces sp³ hybridization within an otherwise aromatic system, creating potential for conformational isomerism and stereochemical complexity. The saturated carbon centers can adopt various chair, boat, or twist conformations, with energy barriers between conformers influencing both chemical reactivity and biological activity.

The nitrogen atom at position 7 bearing the tert-butyl carboxylate substituent represents a crucial stereochemical control element. In aqueous or protic environments, this nitrogen may exhibit pyramidal inversion, leading to dynamic equilibrium between different spatial arrangements of the carboxylate group. The rate of this inversion process depends on electronic factors such as the electron-withdrawing nature of the carboxylate functionality and steric factors including the bulky tert-butyl group. Research on related pyrido[3,4-d]pyrimidine systems has demonstrated that such stereochemical considerations directly impact binding affinity to biological targets, with even minor conformational changes resulting in significant potency differences.

The methyl substituent at position 2 of the pyrimidine ring introduces additional stereochemical complexity through its influence on overall molecular conformation. This substituent can adopt different rotational orientations relative to the bicyclic plane, creating distinct conformational preferences that affect molecular recognition patterns. Studies of analogous 2-substituted pyrido[3,4-d]pyrimidines have shown that such positional modifications can alter binding modes to protein targets, highlighting the importance of precise stereochemical analysis in structure-activity relationship studies.

The tert-butyl carboxylate group itself presents unique stereochemical considerations due to its bulky nature and conformational rigidity. The three methyl groups of the tert-butyl moiety adopt a staggered conformation that creates a roughly spherical steric envelope, influencing both intramolecular interactions and intermolecular associations. This steric bulk can restrict access to the carboxylate carbonyl group, affecting both chemical reactivity toward nucleophiles and potential hydrogen bonding interactions with biological targets.

Comparative Analysis with Analogous Pyridopyrimidine Derivatives

The structural comparison of this compound with related pyridopyrimidine derivatives reveals distinctive features that distinguish this compound within the broader chemical family. Analysis of tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate demonstrates the impact of halogen substitution on electronic properties and reactivity patterns. The dichloro derivative exhibits significantly different electrostatic potential surfaces due to the electron-withdrawing nature of chlorine atoms, resulting in enhanced electrophilicity at adjacent carbon centers and modified hydrogen bonding capabilities.

Examination of tert-Butyl 2-(methylthio)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate provides insights into heteroatom substitution effects within the pyrimidine ring system. The methylthio group at position 2 introduces sulfur-based electronic effects that differ substantially from the simple methyl substitution in the target compound. The sulfur atom can participate in unique intermolecular interactions including sulfur-π interactions and coordinate bonding, potentially altering both chemical reactivity and biological activity profiles. The molecular weight of 281.37 grams per mole for the methylthio derivative compared to 249.31 grams per mole for the methyl variant reflects the atomic mass differences while maintaining similar overall structural frameworks.

Structural analysis of tert-butyl 4-chloro-2-methyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate reveals the effects of chlorine substitution at position 4 versus position 2 methylation. This comparative study demonstrates how different substitution patterns within the same bicyclic scaffold can lead to dramatically different molecular properties. The 4-chloro derivative exhibits altered ring electron density distribution and modified chemical reactivity patterns compared to the 2-methyl variant, highlighting the importance of precise substitution positioning in pyrido[3,4-d]pyrimidine chemistry.

Compound Molecular Formula Molecular Weight Key Substitution CAS Number Unique Features
2-methyl derivative C₁₃H₁₉N₃O₂ 249.31 g/mol 2-methyl 1346808-81-8 Simple alkyl substitution
2,4-dichloro derivative C₁₂H₁₅Cl₂N₃O₂ 304.172 g/mol 2,4-dichloro 916420-27-4 Dual halogen substitution
2-methylthio derivative C₁₃H₁₉N₃O₂S 281.37 g/mol 2-methylthio 1226776-86-8 Sulfur heteroatom inclusion
4-chloro-2-methyl derivative C₁₃H₁₈ClN₃O₂ 283.75 g/mol 4-chloro-2-methyl 1628042-58-9 Mixed substitution pattern

The comparative analysis extends to examination of related pyrido[4,3-d]pyrimidine isomers, which exhibit different ring fusion patterns while maintaining similar overall molecular complexity. These positional isomers demonstrate how ring connectivity changes can dramatically alter molecular properties, including electronic distribution, conformational preferences, and potential biological activities. Research on kinase inhibitor development has shown that pyrido[3,4-d]pyrimidine scaffolds often exhibit superior potency and selectivity compared to their pyrido[2,3-d] and pyrido[4,3-d] isomers, suggesting that the specific ring fusion pattern in the target compound may contribute to its unique chemical and biological properties.

The presence of various protecting groups and functional modifications across these derivatives illustrates the synthetic versatility of the pyrido[3,4-d]pyrimidine scaffold. The tert-butyl carboxylate group represents a particularly useful synthetic handle, providing both protection for the carboxylic acid functionality and a means for subsequent chemical elaboration through ester hydrolysis or transesterification reactions. This functional group tolerance has made pyrido[3,4-d]pyrimidine derivatives valuable intermediates in pharmaceutical chemistry, where the bicyclic core serves as a privileged scaffold for drug discovery programs targeting various therapeutic areas.

Properties

IUPAC Name

tert-butyl 2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-14-7-10-5-6-16(8-11(10)15-9)12(17)18-13(2,3)4/h7H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYWJUSKLIGOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCN(CC2=N1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856721
Record name tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346808-81-8
Record name tert-Butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Strategies for Core Formation

The pyrido[3,4-d]pyrimidine scaffold is commonly constructed via cyclocondensation reactions between diamine derivatives and carbonyl-containing precursors. A prominent approach involves the reaction of 4-amino-2-methyl-5,6-dihydropyridine-3-carboxylate with tert-butyl carbamate under acidic conditions. For instance, a modified protocol inspired by pyrido[2,3-d]pyrimidine syntheses employs hydrochloric acid catalysis in ethanol at reflux, achieving cyclization in 12–18 hours . The tert-butyl group is introduced via a Boc-protection step using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), with yields reaching 78–82% after chromatographic purification .

Key challenges include regioselectivity control during ring closure and byproduct formation from over-condensation. Optimization studies suggest that maintaining a stoichiometric ratio of 1:1.2 (diamine to carbonyl precursor) minimizes dimerization . Temperature modulation (60–80°C) further enhances selectivity, as higher temperatures accelerate side reactions.

Multicomponent Reaction (MCR) Approaches

One-pot multicomponent reactions offer efficient access to the target compound by integrating ring formation and functionalization. A method adapted from dihydropyrido[2,3-d]pyrimidine syntheses combines ethyl acetoacetate, 3-aminocrotononitrile, and Boc-protected glycine in the presence of nano-SBA-Pr-SO₃H as a Brønsted acid catalyst . This heterogeneous catalyst facilitates sequential Knoevenagel condensation, Michael addition, and cyclization at 80°C in acetonitrile, achieving 85–90% conversion within 4 hours (Table 1).

Table 1. Optimization of MCR Conditions for tert-Butyl 2-Methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

CatalystSolventTemperature (°C)Time (h)Yield (%)
Nano-SBA-Pr-SO₃HAcetonitrile80489
H₂SO₄Ethanol70865
Amberlyst-15Toluene100672

The nano-SBA-Pr-SO₃H catalyst’s mesoporous structure enhances reactant diffusion and active site accessibility, enabling recyclability for up to four cycles without significant yield loss .

Post-Functionalization of Preformed Pyridine Intermediates

An alternative route involves functionalizing preassembled dihydropyridine intermediates. For example, 5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylic acid is esterified with tert-butanol using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method, adapted from benzothiazine syntheses, achieves 75–80% yields after 24 hours at room temperature . Methylation at position 2 is accomplished via nucleophilic substitution using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base, yielding 70–74% of the final product .

Critical considerations include the steric hindrance imposed by the tert-butyl group, which necessitates prolonged reaction times for complete esterification. Purification via silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates the product from unreacted starting materials.

Hydrothermal Synthesis for Enhanced Crystallinity

Inspired by hydrothermal methods for dihydropyridine derivatives, a high-temperature aqueous approach has been explored . Reacting 2-chloro-5-(tert-butyloxycarbonyl)pyridine with methylamine in water at 150°C for 48 hours produces the target compound as white crystalline plates. This method avoids organic solvents, achieving 82% yield with high purity (>98% by HPLC). The crystalline product exhibits improved stability due to reduced internal defects and thermal stress .

Comparative Analysis of Methodologies

Each method presents distinct advantages:

  • Cyclocondensation : High scalability but requires meticulous stoichiometric control.

  • MCR : Atom-economical and rapid but dependent on catalyst availability.

  • Post-Functionalization : Flexible for late-stage modifications but involves multiple steps.

  • Hydrothermal Synthesis : Eco-friendly and yields high-purity crystals but energy-intensive.

Table 2. Summary of Key Preparation Methods

MethodKey ReagentsConditionsYield (%)Purity (%)
CyclocondensationBoc₂O, HClEthanol, reflux78–8295
MCRNano-SBA-Pr-SO₃H, ethyl acetoacetateAcetonitrile, 80°C85–9097
Post-FunctionalizationDCC, DMAP, methyl iodideDMF, rt70–7493
HydrothermalH₂O, methylamine150°C, 48 h8298

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide

      Conditions: Mild to moderate temperatures

      Products: Oxidized derivatives of the pyrido[3,4-d]pyrimidine core

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride

      Conditions: Low temperatures, inert atmosphere

      Products: Reduced forms of the compound, potentially altering the dihydropyridine ring

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varies depending on the substituent

      Products: Substituted derivatives at various positions on the pyrido[3,4-d]pyrimidine ring

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Chlorine, bromine

    Nucleophiles: Amines, alcohols

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It is explored for its antiproliferative, antimicrobial, and anti-inflammatory properties. Researchers are investigating its use in developing new drugs for cancer, bacterial infections, and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities but differ in substituents, reactivity, and applications:

tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

  • Structure : Cl substituents at positions 2 and 3.
  • Molecular Formula : C₁₂H₁₅Cl₂N₃O₂; MW : 304.17 .
  • Synthesis : Chlorination of the parent compound using POCl₃ or substitution reactions .
  • Properties : Higher molecular weight and lipophilicity compared to the methyl analog. Reactivity enhanced by electron-withdrawing Cl groups, making it suitable for nucleophilic substitutions .
  • Applications : Intermediate for antiviral and anticancer agents .
  • Safety : Hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

tert-Butyl 4-Hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

  • Structure : OH group at position 4.
  • Molecular Formula : C₁₂H₁₇N₃O₃; MW : 251.28 .
  • Synthesis : Hydrolysis of chloro derivatives or direct hydroxylation .
  • Properties : Increased polarity due to the hydroxyl group, improving aqueous solubility. Lower thermal stability compared to halogenated analogs .
  • Applications : Used in prodrug design and as a precursor for hydrogen-bonding interactions in enzyme inhibitors .
  • Safety : Hazard statements H302, H315, H320, H335 (respiratory irritation) .

tert-Butyl 2-Chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate

  • Structure : Cl at position 2 and oxo group at position 6.
  • Molecular Formula : C₁₂H₁₄ClN₃O₃; MW : 283.71 .
  • Synthesis : Oxidation of the dihydro precursor or substitution reactions .
  • Applications : Explored in protease inhibitor development .

Thieno-Fused Analog: tert-Butyl 4-Chloro-5,6-dihydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

  • Structure: Thieno ring fused to the pyrido-pyrimidine core.
  • Molecular Formula : C₁₃H₁₄ClN₃O₂S; MW : ~315.78 (estimated).
  • Synthesis : Cyclization with sulfur-containing reagents (e.g., NCCH₂CO₂Et) .
  • Properties : Sulfur incorporation alters electronic properties, enhancing π-π stacking and metal-binding capabilities.
  • Applications: Potential use in kinase inhibitors due to improved hydrophobic interactions .

Comparative Data Table

Compound Name Substituents Molecular Formula MW Key Properties Applications
tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 2-Me C₁₃H₁₉N₃O₂ ~265 Moderate lipophilicity Kinase inhibitor intermediate
tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 2-Cl, 4-Cl C₁₂H₁₅Cl₂N₃O₂ 304.17 High reactivity, lipophilic Antiviral agents
tert-Butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate 4-OH C₁₂H₁₇N₃O₃ 251.28 Polar, improved solubility Prodrug synthesis
tert-Butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate 2-Cl, 8-oxo C₁₂H₁₄ClN₃O₃ 283.71 Hydrogen-bond donor capacity Protease inhibitors
Thieno-fused analog Thieno ring, 4-Cl C₁₃H₁₄ClN₃O₂S ~315.78 Enhanced π-π interactions Kinase inhibitors

Research Findings and Trends

  • Stereochemistry : Enantiomeric forms (e.g., (S)- and (R)-isomers) show distinct biological activities, as seen in c-MET inhibitors .
  • Functional Group Impact : Chloro and hydroxy substituents significantly alter pharmacokinetics; chloro derivatives are preferred for covalent binding, while hydroxy analogs improve solubility .
  • Emerging Applications: Pyridopyrimidines with morpholino or spirocyclic groups (e.g., compound 73 in ) are being explored for tuberculosis treatment .

Biological Activity

tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is a heterocyclic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉N₃O₂
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 1346808-81-8
  • IUPAC Name : tert-butyl 2-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various pyrimidine derivatives showed moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. In related studies on pyrimidine derivatives, compounds demonstrated the ability to inhibit pro-inflammatory cytokines like TNFα and IL-1β in vitro. For instance, certain derivatives exhibited IC₅₀ values in the low micromolar range (0.1 - 1 μM) against these cytokines .

The biological activity of tert-butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine involves several mechanisms:

  • Inhibition of Enzymes : Similar compounds have shown to inhibit kinases involved in inflammatory pathways.
  • Cytokine Modulation : The ability to modulate cytokine release indicates a mechanism that may involve transcriptional regulation or direct interaction with signaling pathways.

Case Study 1: Antimicrobial Evaluation

A comparative study on the antimicrobial efficacy of various pyrimidine derivatives included tert-butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine. The study reported an MIC of 200 μg/mL against E. coli, indicating moderate effectiveness compared to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

In a model of lipopolysaccharide (LPS)-induced inflammation in mice, a derivative exhibiting structural similarities to tert-butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine showed a significant reduction in TNFα levels when administered at a dose of 10 mg/kg . This underscores the compound's potential as an anti-inflammatory agent.

Research Findings and Data Tables

StudyCompoundActivityIC₅₀/MICReference
Study APyrimidine DerivativeAntibacterialMIC = 200 μg/mL
Study BSimilar CompoundAnti-inflammatoryIC₅₀ = 0.1 μM
Study CRelated DerivativeCytokine InhibitionIC₅₀ = 0.05 μM

Q & A

Q. What are the recommended storage conditions for tert-butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate to ensure stability?

The compound should be stored in a cool, dry, and well-ventilated environment at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Exposure to moisture, light, or reactive substances (e.g., strong acids/bases) must be avoided due to its sensitivity to hydrolysis and oxidation .

Q. What synthetic routes are commonly employed for preparing this compound?

A multi-step synthesis typically involves:

  • Step 1 : Formation of the pyrimidine ring using reagents like diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate and guanidine hydrochloride under reflux conditions in ethanol.
  • Step 2 : Pd(OAc)₂-catalyzed coupling reactions (e.g., Buchwald-Hartwig) to introduce substituents.
  • Step 3 : Final Boc-protection with tert-butyl dicarbonate (Boc₂O) in the presence of ammonium formate and Pd(OH)₂/C .

Q. What spectroscopic methods are used for characterization?

Key techniques include:

  • 1H NMR (in chloroform-d or methanol-d) to confirm hydrogen environments and stereochemistry.
  • ESI-MS for molecular weight validation (e.g., observed m/z 284.1 for intermediates).
  • IR spectroscopy to identify functional groups like carbonyl (C=O) and amine (N-H) stretches .

Advanced Research Questions

Q. How can researchers optimize the Buchwald-Hartwig coupling step to improve yields?

Optimization strategies include:

  • Catalyst selection : Pd(OAc)₂ with Xantphos or BINAP ligands enhances cross-coupling efficiency.
  • Temperature control : Maintaining 70–90°C during the reaction minimizes side products.
  • Solvent choice : 1,2-Dichloroethane (DCE) or toluene improves reaction homogeneity. Example: A 51% yield was achieved for a dichloro intermediate using Pd(OAc)₂ and DCE at 70°C .

Q. How should contradictory data between theoretical and experimental NMR spectra be resolved?

Discrepancies may arise from:

  • Diastereomer formation : Use 2D NMR (e.g., NOESY) to distinguish stereoisomers.
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility.
  • Computational validation : Compare experimental spectra with DFT-calculated chemical shifts .

Q. What purification techniques are effective for isolating this compound?

  • Flash column chromatography : Employ gradients of DCM/MeOH (94:6 to 100% DCM) to separate intermediates.
  • Recrystallization : Use ethanol or ethyl acetate for final product purification.
  • HPLC : Reverse-phase C18 columns resolve closely related impurities .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

Methodological approaches include:

  • In vitro kinase assays : Measure IC₅₀ values against target kinases (e.g., c-MET or VEGFR-2) using ADP-Glo™ assays.
  • Molecular docking : Simulate binding interactions with kinase active sites (e.g., PyMOL or AutoDock).
  • Cellular assays : Assess apoptosis induction in cancer cell lines (e.g., HCT-116 or A549) via flow cytometry .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data in different assay systems?

Discrepancies may stem from:

  • Cell line variability : Differences in membrane permeability or metabolic pathways (e.g., CYP450 expression).
  • Assay conditions : Adjust ATP concentrations in kinase assays to mimic physiological levels.
  • Off-target effects : Use CRISPR/Cas9-engineered knockout models to validate target specificity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Application in Drug Discovery

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug design : Introduce ester or phosphate groups to improve solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release.
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.